Auxiliary Protein-Dependent Selectivity
In a direct head-to-head comparison, Pesampator (BIIB-104) and Mibampator (LY451395) both slowed the decay of excitatory postsynaptic currents (EPSCs). However, their efficacy was differentially affected by the type of auxiliary protein (TARP) associated with the AMPA receptor. For mossy fiber synapses in the cerebellum (which express the γ-2 TARP), both compounds slowed EPSC decay to a significantly greater degree (~5-fold) than in hippocampal CA1 synapses (which express the γ-8 TARP). Critically, Mibampator exhibited greater efficacy than Pesampator at both synapse types, but the study concluded that compounds like Pesampator, which have lower efficacy at γ-2 TARP-containing receptors, may be advantageous as procognitive therapeutics by providing a more targeted and potentially safer profile [1].
| Evidence Dimension | EPSC decay slowing (fold-change) in TARP-specific neuronal populations |
|---|---|
| Target Compound Data | Pesampator (BIIB-104) slows EPSC decay to a lesser degree than Mibampator in both γ-2 (cerebellar) and γ-8 (hippocampal) TARP-expressing synapses. |
| Comparator Or Baseline | Mibampator (LY451395) |
| Quantified Difference | Mibampator exhibits greater efficacy than Pesampator. Both compounds show a ~5-fold greater effect at γ-2 TARP-containing synapses than at γ-8 TARP-containing synapses. |
| Conditions | Electrophysiological recordings of native synaptic EPSCs from rat cerebellar granule neurons (γ-2 TARP) and hippocampal CA1 pyramidal neurons (γ-8 TARP). |
Why This Matters
This evidence demonstrates that Pesampator is not functionally interchangeable with its closest clinical analog, Mibampator, and may offer a distinct therapeutic profile based on its interaction with auxiliary proteins.
- [1] Ishii T, Stolz JR, Swanson GT. Auxiliary proteins are the predominant determinants of differential efficacy of clinical candidates acting as AMPA receptor positive allosteric modulators. Molecular Pharmacology. 2020;97(5):336-350. View Source
